N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide
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Overview
Description
N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, a cyclobutyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of 4-(trifluoromethyl)pyrimidine with cyclobutylamine under controlled conditions to form the intermediate N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclobutyl]amine. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]acetamide
- N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]but-2-enamide
Uniqueness
N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .
Properties
IUPAC Name |
N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclobutyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-2-9(19)18-11(5-3-6-11)10-16-7-4-8(17-10)12(13,14)15/h2,4,7H,1,3,5-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIGSEPDCFZOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCC1)C2=NC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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